
2,2,2-trichloro(213C)ethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro(213C)ethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl3O2. It is also known as chloral hydrate, a well-known sedative and hypnotic agent. This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to an ethane backbone.
准备方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro(213C)ethane-1,1-diol can be synthesized through the chlorination of ethanol. The reaction involves the addition of chlorine to ethanol in the presence of a catalyst, typically hydrochloric acid. The reaction proceeds as follows: [ \text{C2H5OH} + 3\text{Cl2} \rightarrow \text{C2H3Cl3O2} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the continuous chlorination of ethanol in large reactors. The reaction is carefully controlled to ensure the complete conversion of ethanol to the desired product. The crude product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,2,2-Trichloro(213C)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction of this compound can yield trichloroethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethanol.
Substitution: Depending on the nucleophile, products like trichloroethanol or trichloroacetamide can be formed.
科学研究应用
2,2,2-Trichloro(213C)ethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein denaturation.
Medicine: Historically used as a sedative and hypnotic agent in clinical settings.
Industry: Utilized in the production of pesticides and herbicides.
作用机制
The mechanism of action of 2,2,2-trichloro(213C)ethane-1,1-diol involves its interaction with the central nervous system. It acts as a depressant by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedation and hypnosis.
相似化合物的比较
Similar Compounds
Trichloroethanol: A metabolite of chloral hydrate with similar sedative properties.
Trichloroacetic acid: An oxidation product with applications in chemical synthesis and as a herbicide.
Trichloroacetaldehyde: An intermediate in the synthesis of chloral hydrate.
Uniqueness
2,2,2-Trichloro(213C)ethane-1,1-diol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both a sedative and a precursor for various chemical reactions makes it a valuable compound in multiple fields.
属性
分子式 |
C2H3Cl3O2 |
|---|---|
分子量 |
166.39 g/mol |
IUPAC 名称 |
2,2,2-trichloro(213C)ethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H/i2+1 |
InChI 键 |
RNFNDJAIBTYOQL-VQEHIDDOSA-N |
手性 SMILES |
C([13C](Cl)(Cl)Cl)(O)O |
规范 SMILES |
C(C(Cl)(Cl)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


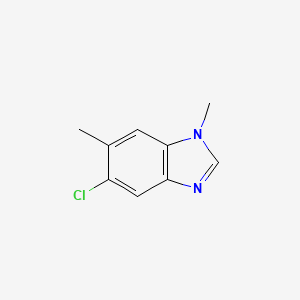

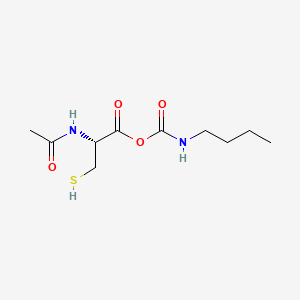
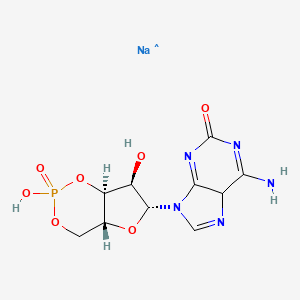
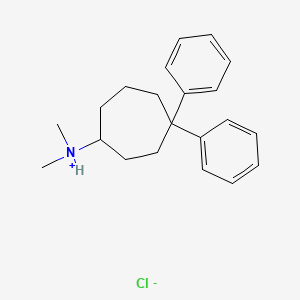

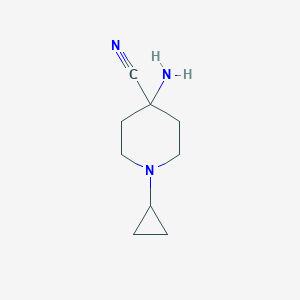
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
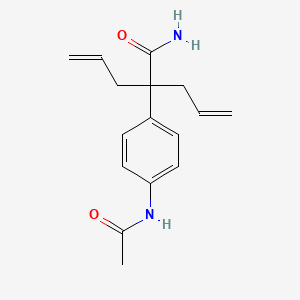

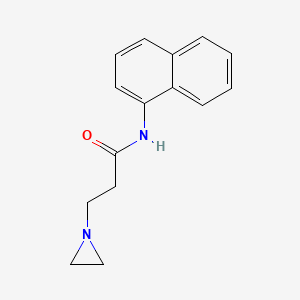
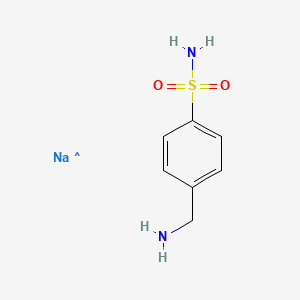
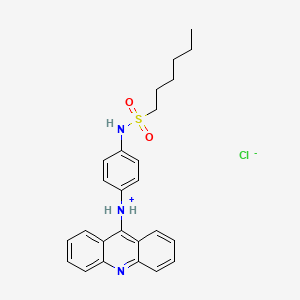
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
